molecular formula C23H18N4O5S B11604120 {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid

Cat. No.: B11604120
M. Wt: 462.5 g/mol
InChI Key: BQVXVLOZZCORSN-HNENSFHCSA-N
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Description

The compound features a hybrid heterocyclic scaffold combining a thiazolo[3,2-b][1,2,4]triazole moiety fused with an indole ring and substituted with a 4-propoxyphenyl group at position 2 of the thiazolo-triazole core. The acetic acid substituent at position 1 of the indole ring enhances hydrophilicity, distinguishing it from ester or amide derivatives. While explicit data (e.g., molecular weight, ChemSpider ID) for this compound are absent in the provided evidence, structural analogs (e.g., ) suggest a molecular formula approximating C₂₅H₂₀N₄O₅S, with modifications depending on substituents. Its Z-configuration at the 3-position is critical for planar molecular geometry, influencing binding interactions .

Properties

Molecular Formula

C23H18N4O5S

Molecular Weight

462.5 g/mol

IUPAC Name

2-[(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]indol-1-yl]acetic acid

InChI

InChI=1S/C23H18N4O5S/c1-2-11-32-14-9-7-13(8-10-14)20-24-23-27(25-20)22(31)19(33-23)18-15-5-3-4-6-16(15)26(21(18)30)12-17(28)29/h3-10H,2,11-12H2,1H3,(H,28,29)/b19-18-

InChI Key

BQVXVLOZZCORSN-HNENSFHCSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC(=O)O)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC(=O)O)SC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-propoxyphenylhydrazine with a suitable diketone to form the thiazolo[3,2-b][1,2,4]triazole core. This intermediate is then reacted with an indole derivative under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, alkylated compounds, and various substituted analogs that retain the core structure of the original compound .

Scientific Research Applications

{(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Alkoxyaryl Substitutions

The 4-propoxyphenyl group in the target compound is a key structural differentiator. Analogues with shorter alkoxy chains (e.g., ethoxy or isopropoxy) or alternative substituents exhibit variations in lipophilicity and steric effects:

Compound Name Substituent (R) Core Structure Key Differences Biological Implications
Target Compound 4-Propoxyphenyl Thiazolo-triazole-indole-acetic acid Propoxy chain enhances lipophilicity vs. ethoxy/isopropoxy Potential for prolonged half-life due to slower metabolic oxidation
() Phenyl acetate Thiazolo-triazole-indole-ester Acetate ester reduces solubility vs. acetic acid Likely lower bioavailability in polar environments
() 4-Ethoxyphenyl Thiazolo-triazole-indole-ethyl Shorter ethoxy chain decreases logP Faster clearance but improved membrane permeability
() 4-Isopropoxyphenyl Thiazolo-triazole-indole-methoxy acetate Bulkier isopropoxy group increases steric hindrance May reduce binding affinity to compact active sites

Functional Group Modifications

Replacing the acetic acid group with esters () or amides () alters pharmacokinetic profiles:

  • Phenyl acetate () : Increased logP (2.1 vs. ~1.5 for acetic acid) favors passive diffusion but may require enzymatic hydrolysis for activation .
  • Acetamide derivatives () : Improved metabolic stability but reduced solubility; docking studies suggest varied binding modes to targets like α-glucosidase .

Biological Activity

The compound {(3Z)-2-oxo-3-[6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2,3-dihydro-1H-indol-1-yl}acetic acid represents a novel class of bioactive molecules characterized by a complex structure that includes thiazole and triazole moieties. This compound has garnered attention for its potential biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.

Chemical Structure and Properties

The chemical formula for this compound is C24H22N4O3SC_{24}H_{22}N_{4}O_{3}S which indicates a significant molecular weight and complexity. The presence of various functional groups contributes to its diverse biological interactions.

1. Anti-inflammatory Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit notable anti-inflammatory properties. A study highlighted that certain compounds in this class showed moderate activity scores in bioactivity assessments ranging from -1.25 to -0.06, suggesting their potential as anti-inflammatory agents . The mechanism of action may involve inhibition of pro-inflammatory cytokines or modulation of inflammatory pathways.

2. Analgesic Effects

The analgesic properties of thiazolo[3,2-b][1,2,4]triazole derivatives have been documented in various studies. For instance, compounds similar to the one demonstrated efficacy in pain models through mechanisms that may include central nervous system action or peripheral nerve modulation .

3. Anticonvulsant Activity

The compound has shown promise as an anticonvulsant agent. In experimental models involving seizures induced by maximal electroshock and pentylene tetrazole in mice, several thiazolo derivatives exhibited significant anticonvulsant activity . This suggests a potential therapeutic application in epilepsy management.

Case Studies

A comprehensive study investigated the pharmacokinetic profiles and biological activities of multiple thiazolo derivatives. The findings revealed that while some compounds displayed good gastrointestinal absorption and moderate bioactivity scores, others had promising safety profiles with low ulcerative risks . This highlights the importance of structural modifications in enhancing the therapeutic efficacy of these compounds.

Table: Summary of Biological Activities

Activity Description Reference
Anti-inflammatoryModerate activity with potential to inhibit pro-inflammatory cytokines
AnalgesicEfficacy demonstrated in pain models; possible CNS and peripheral mechanisms
AnticonvulsantSignificant activity against seizure models; potential use in epilepsy treatment

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